molecular formula C14H13N5O3 B2451352 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338653-53-4

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2451352
CAS No.: 1338653-53-4
M. Wt: 299.29
InChI Key: WOVQWJSNDUQGPK-UHFFFAOYSA-N
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Description

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features a combination of several heterocyclic structures, including oxadiazole, pyridine, and imidazole. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the pyridine ring, and the imidazole ring, followed by their coupling.

    Formation of Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of Pyridine Ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of Imidazole Ring: Imidazole rings are often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and aldehydes.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This includes the use of automated synthesizers and continuous flow reactors to streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

    Imidazole Derivatives: Known for their roles in antifungal and anticancer therapies.

Uniqueness

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is unique due to its combination of three different heterocyclic structures, which may confer a unique set of biological activities and chemical properties not found in simpler compounds.

Properties

IUPAC Name

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-4-11-17-13(22-18-11)9-5-3-6-15-12(9)19-7-10(14(20)21)16-8-19/h3,5-8H,2,4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQWJSNDUQGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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